2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
CAS No.: 1397287-45-4
Cat. No.: VC4188242
Molecular Formula: C7H3BrF3N3
Molecular Weight: 266.021
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1397287-45-4 |
|---|---|
| Molecular Formula | C7H3BrF3N3 |
| Molecular Weight | 266.021 |
| IUPAC Name | 2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C7H3BrF3N3/c8-6-12-5-3-1-2-4(7(9,10)11)14(5)13-6/h1-3H |
| Standard InChI Key | QMLLEKBZHYXAMD-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=NN2C(=C1)C(F)(F)F)Br |
Introduction
Synthesis and Manufacturing
Microwave-Assisted Catalyst-Free Synthesis
A breakthrough in the synthesis of triazolo[1,5-a]pyridine derivatives involves microwave-mediated, catalyst-free reactions. This method, developed by researchers, utilizes enaminonitriles and benzohydrazides under microwave irradiation to yield the target compound via a tandem transamidation, nucleophilic addition, and condensation mechanism . The reaction proceeds efficiently within short durations (e.g., 20–96 hours) and achieves yields exceeding 90% under optimized conditions . Key advantages include:
-
Eco-friendliness: Elimination of catalysts and additives reduces waste.
-
Scalability: Demonstrated efficacy in gram-scale reactions .
-
Functional group tolerance: Compatibility with diverse substituents enhances versatility .
A representative synthesis pathway is outlined below:
-
Transamidation: Enaminonitrile reacts with benzohydrazide to form intermediate A.
-
Nucleophilic addition: Attack on the nitrile group generates intermediate B.
-
Condensation: Cyclization yields intermediate C, followed by dehydration to the final product .
Alternative Synthetic Routes
While microwave synthesis dominates recent literature, traditional methods include halogenation and cross-coupling reactions. For instance, bromination of precursor pyridines using (N-bromosuccinimide) or introduces the bromine atom. Trifluoromethyl groups are often incorporated via cyclization of CF-containing precursors or copper-mediated cross-coupling .
Table 1: Comparative Synthesis Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Microwave irradiation | 100°C, 1 hour | 90–93 | |
| Bromination | , acetic acid | 81 | |
| Copper-mediated coupling | , DMF, 100°C | 31 |
Molecular Structure and Physicochemical Properties
Structural Characterization
The compound features a triazole ring fused to a pyridine ring, with bromine at position 2 and a trifluoromethyl group at position 5. X-ray crystallography and NMR studies confirm the planar geometry of the heterocyclic system, with the trifluoromethyl group inducing significant electron-withdrawing effects . Key spectroscopic data include:
-
IR: Stretching vibrations at 1,350 cm (C-F) and 750 cm (C-Br).
Physicochemical Properties
The trifluoromethyl group enhances lipophilicity (), favoring membrane permeability, while the bromine atom contributes to molecular weight (266.02 g/mol) and stability. Solubility data remain limited, but analogs exhibit moderate solubility in polar aprotic solvents like DMF and DMSO .
Chemical Reactivity and Applications
Reactivity in Cross-Coupling Reactions
| Compound | Target | Activity (IC/MIC) | Reference |
|---|---|---|---|
| 5-CF-triazolopyridine | Kinase X | 0.8 μM | |
| 2-Br-triazolopyrazine | S. aureus | 32 μg/mL |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume